molecular formula C25H24O5 B600627 Isoosajin CAS No. 5745-54-0

Isoosajin

Cat. No.: B600627
CAS No.: 5745-54-0
M. Wt: 404.5 g/mol
InChI Key: FMCWKGDGAHVFMC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

ISOOSAJIN undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

ISOOSAJIN has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying isoflavone chemistry.

    Biology: this compound has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: this compound and its derivatives are used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Mechanism of Action

The mechanism of action of ISOOSAJIN involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Osajin: The parent compound from which ISOOSAJIN is derived.

    Isopomiferin: Another cyclized derivative of osajin with similar biological activities.

    Pomiferin: A related isoflavone extracted from Maclura pomifera with distinct biological properties.

Uniqueness of this compound

This compound is unique due to its specific cyclized structure, which imparts distinct chemical and biological properties compared to its parent compound osajin and other related isoflavones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

5745-54-0

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one

InChI

InChI=1S/C25H24O5/c1-24(2)11-9-16-21(29-24)17-10-12-25(3,4)30-23(17)19-20(27)18(13-28-22(16)19)14-5-7-15(26)8-6-14/h5-9,11,13,26H,10,12H2,1-4H3

InChI Key

FMCWKGDGAHVFMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC=C(C=C5)O)C=CC(O3)(C)C)C

Origin of Product

United States

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